molecular formula C23H18ClN3O2S B2810898 3-(7-chloro-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylbenzamide CAS No. 422529-37-1

3-(7-chloro-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylbenzamide

Cat. No.: B2810898
CAS No.: 422529-37-1
M. Wt: 435.93
InChI Key: ZZRQCXUJIVBNRD-UHFFFAOYSA-N
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Description

This compound belongs to the quinazolinone class, characterized by a bicyclic scaffold with a thioxo (C=S) group at position 2, a chloro substituent at position 7, and a benzamide moiety linked via a phenethylamine chain.

Properties

CAS No.

422529-37-1

Molecular Formula

C23H18ClN3O2S

Molecular Weight

435.93

IUPAC Name

3-(7-chloro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(2-phenylethyl)benzamide

InChI

InChI=1S/C23H18ClN3O2S/c24-17-9-10-19-20(14-17)26-23(30)27(22(19)29)18-8-4-7-16(13-18)21(28)25-12-11-15-5-2-1-3-6-15/h1-10,13-14H,11-12H2,(H,25,28)(H,26,30)

InChI Key

ZZRQCXUJIVBNRD-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCNC(=O)C2=CC(=CC=C2)N3C(=O)C4=C(C=C(C=C4)Cl)NC3=S

solubility

not available

Origin of Product

United States

Biological Activity

The compound 3-(7-chloro-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylbenzamide is a member of the quinazoline family, recognized for its diverse biological activities, particularly in oncology. This article explores its synthesis, biological activity, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

This compound features a quinazolinone core with notable thioxo and chloro substituents, which enhance its pharmacological properties. The synthesis typically involves the reaction of isatoic anhydrides or anthranilic acid with amines, followed by cyclization with carbon disulfide and bases like potassium hydroxide to form the desired thioxoquinazolinone derivatives .

Kinase Inhibition

One of the primary biological activities of this compound is its role as an inhibitor of various kinases, particularly polo-like kinase 1 (Plk1). Plk1 is often overexpressed in cancer cells, making it a significant target for cancer therapy. The thioxo group in the compound has been linked to enhanced inhibitory potency against Plk1, suggesting its potential utility in reducing tumor growth and proliferation .

Anti-Cancer Properties

Research indicates that compounds similar to This compound exhibit significant anti-cancer effects. For instance, studies have shown that modifications on the quinazoline scaffold can lead to varying degrees of inhibition against Plk1, highlighting the importance of structural features for activity .

In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. For example, assays conducted on human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cell lines showed that related compounds significantly reduced cell viability and induced apoptosis through mechanisms involving cell cycle arrest and modulation of signaling pathways such as AKT and ERK .

Comparative Analysis with Similar Compounds

The following table summarizes key features and biological activities of compounds structurally similar to This compound :

Compound NameKey FeaturesBiological Activity
6-Fluoroquinazoline DerivativeFluorine substitution on quinazolineAnticancer
Benzamide InhibitorAmide linkage without thioxoKinase inhibition
Thiazole-based CompoundDifferent heterocycle structureVaries by specific compound

This comparison illustrates how structural modifications can influence biological activity, particularly in terms of anticancer efficacy.

Case Studies

Several studies have explored the biological activity of quinazoline derivatives:

  • Inhibition of Plk1 : A study demonstrated that a series of quinazoline derivatives could inhibit Plk1 effectively in ELISA assays. The structure–activity relationship (SAR) analysis indicated that specific substitutions on the quinazoline ring were critical for binding affinity and inhibitory potency .
  • Anti-inflammatory Effects : Compounds related to This compound have also shown potential anti-inflammatory properties. For example, certain derivatives significantly reduced levels of inflammatory cytokines like IL-6 and TNF-α in macrophage models, suggesting broader therapeutic applications beyond oncology .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs and their properties:

Compound Name Substituents (Quinazolinone Core) Amide Substituent Melting Point (°C) Biological Activity/Application Reference
3-(7-Chloro-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylbenzamide (Target) 7-Cl, 2-S, 4-O N-Phenethyl benzamide Not reported Hypothesized antiviral/anticonvulsant
2-(2,4-Dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethyl benzamide (3f) 2-O, 4-O N-Phenethyl benzamide 207–209 Synthetic intermediate
4-((2,4-Dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(3-methoxypropyl)benzamide 2-O, 4-O N-(3-Methoxypropyl) benzamide Not reported RSV inhibitor
2-(6-Fluoro-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(4-fluorophenyl)benzamide (3k) 6-F, 2-O, 4-O N-(4-Fluorophenyl) benzamide 262–264 Synthetic intermediate
N-(1-Methyl-4-oxo-2-substituted-1,2-dihydroquinazolin-3(4H)-yl)benzamide derivatives Variable (e.g., methyl, allyl) Substituted benzamide 225–288 Anticonvulsant

Key Structural and Functional Differences:

Core Modifications: The 2-thioxo group in the target compound replaces the 2-oxo group in analogs like 3f and 3k. The 7-chloro substituent introduces steric and electronic effects distinct from the 6-fluoro group in compound 3k or unsubstituted cores in RSV inhibitors .

Amide Linker Variations: The phenethyl chain in the target compound differs from the 3-methoxypropyl group in RSV inhibitors (), likely altering lipophilicity (logP) and membrane permeability.

Physical Properties :

  • Melting points for analogs range from 207–288°C, influenced by hydrogen bonding (oxo/thioxo groups) and aromatic stacking (phenethyl). The target compound’s melting point is expected to fall within this range but may be higher due to the chloro substituent’s polarizability .

Q & A

Q. What validation protocols ensure reproducibility in biological assays across different research groups?

  • Methodological Answer :
  • Blinded experiments : Assign compound codes to prevent bias in data interpretation.
  • Inter-lab collaboration : Share standardized protocols (e.g., ATCC cell culture guidelines) and reference datasets.
  • Quality control : Include internal controls (e.g., untreated cells, solvent-only wells) in every assay plate .

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